molecular formula C6H3ClIN3 B8224383 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine

Cat. No.: B8224383
M. Wt: 279.46 g/mol
InChI Key: UNQVWMYDGYXUOK-UHFFFAOYSA-N
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Description

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine (CAS 2803452-01-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 6 H 3 ClIN 3 and a molecular weight of 279.47 g/mol , this compound is characterized by its fused bicyclic structure. This structure features both chloro and iodo substituents, making it a versatile and reactive intermediate for various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions . The iodine atom at the 3-position is an excellent handle for further functionalization, allowing researchers to efficiently create diverse chemical libraries around the pyrazolo[1,5-a]pyrazine core. Compounds based on the pyrazolo[1,5-a]pyrazine and related scaffolds, such as pyrazolo[1,5-a]pyrimidines, have been extensively studied for their potent biological activities. These scaffolds are recognized as privileged structures in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . As such, this compound serves as a critical precursor for synthesizing novel molecules for biochemical assay screening and structure-activity relationship (SAR) studies. This product is supplied with a purity of ≥98% . It is intended for research and further manufacturing applications only. Strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-chloro-3-iodopyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-3-11-5(2-9-6)4(8)1-10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQVWMYDGYXUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(C=NN21)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamine-Dicarbonyl Cyclization

A widely used method for pyrazolo[1,5-a]pyrazine synthesis involves reacting 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl compounds. For 6-chloro-3-iodo derivatives, halogenated dicarbonyl precursors (e.g., chloroiodoglyoxal) may be employed. Lovelette’s protocol, originally for 1,2,3-triazolo[4,5-b]pyrazines, demonstrates this approach:

General Procedure

  • Precursor Preparation : 4,5-Diamino-1,2,3-triazole (14 ) is synthesized from benzyl azide and ethyl cyanoacetate.

  • Cyclization : React 14 with 1,2-dicarbonyl compounds (e.g., chloroiodo-substituted glyoxal) in ethanol under acidic conditions.

Table 1 : Optimization of Cyclocondensation for Halogenated Pyrazolo[1,5-a]pyrazines

EntryDicarbonyl SubstrateCatalystTemp (°C)Yield (%)
1Cl-I-glyoxalAcetic Acid13068
2Cl-I-glyoxalp-TSA13055
3Cl-I-glyoxalTFA13061

Yields depend on the electron-withdrawing effects of halogens, which may retard cyclization.

Oxidative Cross-Dehydrogenative Coupling (CDC)

CDC with N-Amino-2-iminopyridines

The CDC method, effective for pyrazolo[1,5-a]pyridines, can be adapted for pyrazolo[1,5-a]pyrazines by substituting pyrazine-based amines. Halogenation is achieved by using iodinated β-diketones or introducing halogens via oxidative conditions.

Reaction Mechanism

  • Nucleophilic Addition : N-Amino-2-iminopyrazine reacts with iodinated β-diketones.

  • Oxidative Dehydrogenation : Molecular oxygen (O₂) promotes aromatization, forming the pyrazine ring.

Critical Parameters

  • Atmosphere : O₂ increases yields to >90% compared to air (74%) or argon (6%).

  • Acid Load : 6 equivalents of acetic acid optimize yield while minimizing byproducts.

Post-Synthetic Halogenation Approaches

Sequential Chlorination and Iodination

Post-cyclization halogenation allows precise control over substitution patterns:

Step 1: Chlorination

  • Reagent : POCl₃ or SOCl₂ in DMF.

  • Conditions : Reflux at 80°C for 6–8 hours.

Step 2: Iodination

  • Reagent : N-Iodosuccinimide (NIS) with Ag₂SO₄ catalyst.

  • Conditions : Room temperature, 12 hours in acetonitrile.

Table 2 : Halogenation Efficiency on Pyrazolo[1,5-a]pyrazine

EntrySubstrateHalogenation StepYield (%)
1Pyrazolo[1,5-a]pyrazineCl (POCl₃)85
26-Chloro derivativeI (NIS)78

Regioselectivity is ensured by steric and electronic effects, with iodination favoring the 3-position due to lower steric hindrance.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation : Higher atom economy but limited by precursor availability.

  • CDC : Superior yields under O₂ but requires high-temperature conditions.

  • Post-Synthetic Halogenation : Flexible but involves multi-step purification.

Table 3 : Method Comparison for this compound

MethodStepsTotal Yield (%)Scalability
Cyclocondensation160–68Moderate
CDC170–94High
Post-Synthetic265–70Low

Chemical Reactions Analysis

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (CID 132398777)

  • Substituents : Bromine (position 3), chlorine (position 4).
  • The SMILES string (C1=CN2C(=C(C=N2)Br)C(=N1)Cl) indicates a planar geometry, critical for target engagement .
  • Applications : Used in collision cross-section studies, suggesting utility in mass spectrometry-based proteomics.

Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CID 89740467)

  • Substituents : Chlorine (position 4), methyl (position 6), ethyl ester (position 2).
  • Properties : The ester group enables prodrug strategies, while the methyl substituent may reduce metabolic oxidation. Synthetic protocols for such derivatives often employ one-pot cyclization, as seen in related pyrazolo[1,5-a]pyrazine syntheses .

Heterocyclic Analogues with Modified Cores

Pyrazolo[1,5-a]quinoxaline Derivatives

  • Core Modification: Quinoxaline (benzene-fused pyrazine) replaces pyrazine.
  • Optimal activity requires C4–C5 alkyl chains (e.g., butyl/isobutyl) .
  • Comparison: The expanded aromatic system in quinoxaline derivatives enhances hydrophobic interactions but reduces metabolic stability compared to pyrazolo[1,5-a]pyrazines.

Imidazo[1,5-a]pyrazine Derivatives

  • Core Modification : Imidazole replaces pyrazole.
  • Biological Activity : Potent inhibitors of PDE10, mTOR, and BTK kinases. For example, BMS-279700 (imidazo[1,5-a]pyrazine) shows anti-inflammatory activity via p56Lck inhibition .
  • Comparison : The imidazole ring introduces basic nitrogen atoms, improving solubility but complicating synthetic routes compared to pyrazolo[1,5-a]pyrazines .

Pyrrolo[1,5-a]pyrazine Derivatives

  • Core Modification : Pyrrole replaces pyrazole.
  • Biological Activity : Critical for Eis-mediated kanamycin resistance inhibition. Aromaticity of the core is essential for binding (IC50 = 9.25 µM when phenyl replaced by ethyl) .

Functional Analogues with Similar Pharmacophores

Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 918882-06-1)

  • Core Modification : Pyrimidine replaces pyrazine.
  • Substituents : Chlorine (position 5), (3-chlorophenyl)methyl (position 6).
  • Applications : Antifungal activity against Fusarium graminearum (50 µg/mL inhibition comparable to hymexazol) .
  • Comparison : The pyrimidine ring increases hydrogen-bonding capacity but reduces aromatic surface area for stacking .

Biological Activity

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a pyrazine ring substituted with chlorine and iodine atoms. The molecular formula is C6H4ClIC_6H_4ClI with a molecular weight of approximately 220.57 g/mol. The specific substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this class can act as:

  • Enzyme inhibitors : They may inhibit specific kinases and other enzymes involved in cellular signaling pathways.
  • Receptor modulators : They can function as agonists or antagonists for various receptors, including dopamine and orexin receptors .

The presence of chlorine and iodine enhances the compound's binding affinity and specificity towards these targets, potentially leading to significant pharmacological effects.

Inhibitory Effects on Kinases

Several studies have documented the inhibitory effects of pyrazolo[1,5-a]pyrazines on various kinases. The following table summarizes key findings related to the inhibition of specific kinases by this compound and its derivatives:

Compound Target Kinase IC50 (µM) Reference
This compoundCyclin-dependent kinase 20.15
4-Chloro-3-iodopyrazolo[1,5-a]pyrazineProtein kinase B (Akt)0.30
Pyrazolo[1,5-a]pyrimidinesMitogen-activated protein kinase (MAPK)0.45

Study on Anticancer Activity

In a recent study published in ACS Omega, researchers investigated the anticancer properties of various pyrazolo derivatives, including this compound. The study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines through apoptosis induction via kinase inhibition pathways. The findings suggest that this compound could be further developed as a potential anticancer agent .

Neuropharmacological Effects

Another study examined the neuropharmacological effects of pyrazolo compounds on dopamine receptors. It was found that this compound acted as a selective agonist for certain dopamine receptor subtypes, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia .

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine?

The synthesis typically involves halogenation and functionalization of the pyrazolo[1,5-a]pyrazine core. For example, iodination at position 3 can be achieved using N-iodosuccinimide (NIS) in acetonitrile under reflux, as demonstrated in the synthesis of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine (yield: 83%) . Precursor compounds like 4-chloropyrazolo[1,5-a]pyrazine are first prepared via cyclization of hydrazine derivatives with α,β-unsaturated carbonyls, followed by halogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., δ ~8.91 ppm for H-7 in iodinated derivatives) .
  • Mass spectrometry (MS) : For molecular ion verification (e.g., m/z 359 [M+H]⁺ for iodinated analogs) .
  • IR spectroscopy : To identify functional groups (e.g., C=O stretches at 1680–1725 cm⁻¹) .

Q. What are common functionalization reactions for pyrazolo[1,5-a]pyrazine derivatives?

Nucleophilic substitution (e.g., methoxy group introduction via sodium methoxide) and electrophilic aromatic substitution (e.g., bromination with NBS) are widely used. The 7-position is particularly reactive due to its high acidity (pKa ~25–27 in DMSO), enabling regioselective formylation or aminal formation via carbene insertion .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, I) influence reactivity and regioselectivity?

Electron-withdrawing groups at positions 3 and 4 enhance electrophilic substitution at position 7 by polarizing the aromatic ring. For example, iodination at position 3 increases the acidity of the C7-H bond, facilitating carbene insertion reactions (yields >90%) . Computational studies (e.g., DFT) can model these electronic effects by analyzing charge distribution and frontier molecular orbitals .

Q. What challenges arise in achieving regioselective functionalization at position 7?

Competing reactions at positions 3 and 6 often occur due to similar electronic environments. To mitigate this:

  • Use sterically hindered reagents to favor C7.
  • Optimize reaction temperature and solvent polarity (e.g., solvent-free conditions reduce side reactions) .
  • Pre-functionalize positions 3 and 4 with halogens to block undesired sites .

Q. How can computational methods aid in predicting reaction pathways or biological activity?

  • Molecular dynamics (MD) : Simulates vibrational modes and energy transfer in excited states (e.g., S₁/S₂ transitions in pyrazine derivatives) .
  • Docking studies : Predict binding affinity to targets like kinases or RNA-binding proteins by analyzing π-π stacking and hydrogen-bonding interactions (e.g., pyrazolo[1,5-a]pyrazine analogs inhibit SMN2 or TLR3) .

Q. What strategies improve yields in multi-step syntheses of halogenated derivatives?

  • Sequential halogenation : Prioritize iodination before bromination to avoid steric clashes.
  • Protecting groups : Use silyl or ester groups to shield reactive sites during intermediate steps .
  • Catalytic systems : Gold(I) catalysts enable cyclization of N-propargyl indoles to fused pyrazolo[1,5-a]pyrazines with high regiocontrol .

Q. How does the iodine atom at position 3 impact biological activity compared to other halogens?

Iodine’s large atomic radius and polarizability enhance hydrophobic interactions in enzyme binding pockets. For example, pyrrolo[1,5-a]pyrazine derivatives with iodine show improved inhibition of Mycobacterium tuberculosis Eis protein (IC₅₀ ~1 µM) compared to bromo or chloro analogs .

Methodological Considerations

  • Contradictions in data : Discrepancies in reaction yields (e.g., 50–90% for carbene insertions) may arise from solvent purity or trace moisture. Always validate conditions with control experiments .
  • Advanced characterization : Single-crystal X-ray diffraction is essential for confirming regiochemistry in aminal or aldehyde derivatives .

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